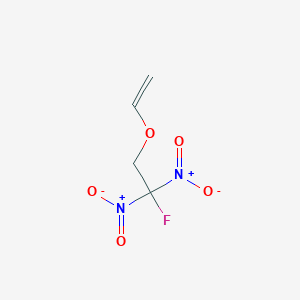











|
REACTION_CXSMILES
|
C(Cl)Cl.[CH:4](OC=C)=[CH2:5].[F:9][C:10]([N+:16]([O-:18])=[O:17])([N+:13]([O-:15])=[O:14])[CH2:11][OH:12].FC(F)(F)C(O)=O>C(Cl)(Cl)(Cl)Cl.O>[CH:4]([O:12][CH2:11][C:10]([F:9])([N+:16]([O-:18])=[O:17])[N+:13]([O-:15])=[O:14])=[CH2:5]
|


|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)OC=C
|
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(CO)([N+](=O)[O-])[N+](=O)[O-]
|
|
Name
|
mercuric oxide
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 μL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
|
Type
|
CUSTOM
|
|
Details
|
drying tube
|
|
Type
|
ADDITION
|
|
Details
|
filled with Drierite desiccant
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux (~37° C.) for 22.5 hours
|
|
Duration
|
22.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
At the end of this period, the methylene chloride solvent was removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
leaving a slightly yellow, clear oil
|
|
Type
|
WASH
|
|
Details
|
eluted with 35 ml carbon tetrachloride through 2.5 g neutral alumina (pH 7.3)
|
|
Type
|
CUSTOM
|
|
Details
|
The carbon tetrachloride was removed in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)OCC([N+](=O)[O-])([N+](=O)[O-])F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.94 g | |
| YIELD: CALCULATEDPERCENTYIELD | 73.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |